molecular formula C10H13NO5S B13540507 4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid CAS No. 89469-49-8

4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid

Cat. No.: B13540507
CAS No.: 89469-49-8
M. Wt: 259.28 g/mol
InChI Key: JANHMFBDJULNKG-UHFFFAOYSA-N
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Description

4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid is an organic compound with a complex structure that includes a methanesulfonyl group, a methylamino group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Reduction: The reduction of the nitro group to an amino group.

    Methylation: The methylation of the amino group to form the final product.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like methanesulfonyl chloride for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylsulfonyl)phenylboronic acid
  • 3-Amino-4-methanesulfonyl-thiophene-2-carboxylic acid methyl ester

Uniqueness

4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity in its applications .

Properties

CAS No.

89469-49-8

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

3-methoxy-4-[methyl(methylsulfonyl)amino]benzoic acid

InChI

InChI=1S/C10H13NO5S/c1-11(17(3,14)15)8-5-4-7(10(12)13)6-9(8)16-2/h4-6H,1-3H3,(H,12,13)

InChI Key

JANHMFBDJULNKG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)C(=O)O)OC)S(=O)(=O)C

Origin of Product

United States

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